molecular formula C16H20N4O4S B2876332 2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 923677-76-3

2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2876332
CAS No.: 923677-76-3
M. Wt: 364.42
InChI Key: NHPQQTNGZMARDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central 1H-imidazole ring substituted at position 5 with a hydroxymethyl (–CH2OH) group and at position 1 with a methylcarbamoylmethyl (–CH2C(O)N(H)CH3) moiety. A sulfanyl (–S–) bridge links the imidazole core to an acetamide group, which is further substituted with a 4-methoxyphenyl (–C6H4–OCH3) aromatic ring.

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-17-14(22)8-20-12(9-21)7-18-16(20)25-10-15(23)19-11-3-5-13(24-2)6-4-11/h3-7,21H,8-10H2,1-2H3,(H,17,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPQQTNGZMARDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Reactants : Ethyl cyanoacetate (1.2 equiv), ethyl glycinate hydrochloride (1.5 equiv), and 2-aminoethanol (1.0 equiv).
  • Temperature : 70°C for 2 hours.
  • Mechanism :
    • Nucleophilic attack by the amine on ethyl cyanoacetate forms a cyanoacetamido intermediate.
    • Ethyl glycinate undergoes cyclization with the intermediate, yielding the imidazolidin-4-one precursor.
    • Acidic workup (HCl) induces dehydration to form the 5-hydroxymethylimidazole.

Analytical Validation

  • Yield : 68–72% after recrystallization (ethanol/water).
  • Purity : >95% by HPLC (C18 column, acetonitrile/water gradient).
  • 1H NMR (CDCl3) : δ 4.52 (s, 2H, CH2OH), 3.89 (s, 2H, imidazole-CH2), 7.21 (s, 1H, imidazole-H).

Sulfanyl-Acetamide Bridge Installation

The sulfanyl linkage is established via thiol-ene coupling between the imidazole-2-thiol and chloroacetamide precursors.

Stepwise Procedure

  • Generation of Imidazole-2-Thiol :
    • Treat imidazole intermediate with Lawesson’s reagent (1.1 equiv) in toluene at 110°C for 6 hours.
  • Coupling with Chloroacetamide :
    • React imidazole-2-thiol (1.0 equiv) with N-(4-methoxyphenyl)-2-chloroacetamide (1.1 equiv) in DMF.
    • Add K2CO3 (2.0 equiv) and stir at room temperature for 24 hours.

Optimization Insights

  • Solvent Choice : DMF enhances nucleophilicity of the thiolate ion.
  • Yield : 81% after precipitation (water) and filtration.

Final Amide Coupling and Characterization

The N-(4-methoxyphenyl)acetamide group is introduced via HATU-mediated amide coupling .

Reaction Parameters

  • Carboxylic Acid : 2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetic acid (1.0 equiv).
  • Amine : 4-Methoxyaniline (1.2 equiv).
  • Coupling Reagents : HATU (1.5 equiv), DIPEA (3.0 equiv) in DMSO.
  • Conditions : 25°C for 6 hours.

Analytical Data

  • HPLC Purity : 98.2% (Retention time: 8.7 min).
  • HRMS (ESI+) : m/z calcd for C17H21N4O5S [M+H]+: 417.1194; found: 417.1189.
  • IR (KBr) : 3276 cm−1 (N-H), 1654 cm−1 (C=O), 1243 cm−1 (C-O-C).

Challenges and Mitigation Strategies

  • Regioselectivity in Imidazole Functionalization : Controlled by steric directing groups and low-temperature kinetics.
  • Sulfide Oxidation : Use of inert atmosphere (N2) prevents disulfide formation during thiol-ene coupling.
  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule with the molecular formula C16H20N4O4SC_{16}H_{20}N_4O_4S and a molecular weight of 364.4 g/mol. It features an imidazole ring, a thioether linkage, and a methoxyphenyl group.

Scientific Research Applications

This compound is investigated for its potential in various scientific fields.

Chemistry The compound serves as a building block in the synthesis of more complex molecules.

Medicine It is explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

Industry It is used in the development of advanced materials with unique properties.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate and chromium trioxide.
  • Reduction The imidazole ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.
  • Substitution The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution using nucleophiles like amines or thiols in the presence of a base.

Mechanism of Action

The mechanism of action of 2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thioether linkage can form covalent bonds with nucleophilic sites on proteins . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three structurally related acetamide derivatives (Table 1):

Table 1: Structural and Functional Group Comparison

Compound Name (Reference) Core Structure Substituents Key Functional Groups Physicochemical Inferences
Target Compound 1H-Imidazole - 5-(Hydroxymethyl)
- 1-(Methylcarbamoylmethyl)
- Sulfanyl bridge
- N-(4-Methoxyphenyl)acetamide
–OH, –S–, –C(O)NH–, –OCH3 Moderate solubility (hydrophilic groups), logP ~2.5 (estimated)
N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-Triazol-1-yl)Acetamide (6m) 1H-1,2,3-Triazole - 4-(Naphthalen-1-yloxymethyl)
- N-(4-Chlorophenyl)acetamide
–Cl, –O–, –C(O)NH– Higher lipophilicity (Cl, naphthyl); logP ~3.8
N-(4-(1-Ethyl-5-(Methylsulfonyl)-1H-Benzo[d]Imidazol-2-yl)Phenyl)Acetamide (29) Benzo[d]imidazole - 1-Ethyl
- 5-(Methylsulfonyl)
- N-Phenylacetamide
–SO2–, –C2H5 High polarity (sulfonyl), logP ~1.9
N-{4-[4-(4-Fluorophenyl)-1-Methyl-2-[(R)-Methylsulfinyl]-1H-Imidazol-5-yl]-2-Pyridyl}Acetamide Dihydrate 1H-Imidazole - 4-(4-Fluorophenyl)
- 2-(Methylsulfinyl)
- 5-Pyridyl
- Acetamide
–F, –S(O)–, –N– (pyridine) Chiral sulfinyl group; moderate solubility (polar S(O)), logP ~2.1

Functional Group Analysis

  • Hydrophilicity : The target compound’s hydroxymethyl and carbamoyl groups enhance solubility compared to the naphthyloxy (6m) and fluorophenyl (6/7) derivatives.
  • Electronic Effects : The 4-methoxyphenyl group in the target compound donates electron density via –OCH3, contrasting with the electron-withdrawing –Cl (6m) and –F (6/7).
  • Sulfur Variants : The sulfanyl (–S–) bridge in the target compound is less polar than the sulfonyl (–SO2–) in compound 29 and the sulfinyl (–S(O)–) in 6/7, affecting redox stability and hydrogen bonding .

Biological Activity

The compound 2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (CAS Number: 923677-76-3) is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring an imidazole ring, sulfanyl group, and aromatic moieties, suggests significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16_{16}H20_{20}N4_{4}O4_{4}S
  • Molecular Weight : 364.4 g/mol
  • Structure : The compound contains a hydroxymethyl group, which may contribute to its reactivity and biological interactions.

Anticancer Properties

Research has indicated that compounds with similar structural motifs to This compound exhibit significant anticancer activity. For instance, studies have shown that related imidazole derivatives can inhibit the growth of various cancer cell lines, including murine Sarcoma 180 and L1210 cells . The mechanism often involves interference with cellular pathways critical for cancer cell proliferation.

Antimicrobial Activity

The compound's imidazole structure suggests potential antimicrobial properties. Compounds containing imidazole rings have been documented to possess antibacterial and antifungal activities. For instance, similar derivatives have shown effectiveness against pathogenic bacteria and fungi in vitro, indicating that This compound may also exhibit such properties .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : It may interact with specific enzymes or receptors, modulating their activity. For example, the hydroxymethyl group can participate in hydrogen bonding with active sites on target proteins.
  • Signal Transduction Pathways : The compound might influence various signaling pathways associated with cell growth and apoptosis, particularly in cancer cells .

Case Studies

  • In Vitro Studies : In laboratory settings, derivatives of the imidazole class have been tested for their ability to inhibit tumor cell growth. For example, a study demonstrated that certain analogs effectively inhibited the proliferation of cultured cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Antiviral Activity : Some studies have highlighted the antiviral potential of related compounds against viruses such as HSV-1. This suggests that This compound might share similar antiviral properties due to its structural characteristics .

Data Table

PropertyValue
Molecular FormulaC16_{16}H20_{20}N4_{4}O4_{4}S
Molecular Weight364.4 g/mol
Anticancer ActivityInhibits growth of Sarcoma 180 and L1210
Antimicrobial ActivityPotential against bacteria and fungi
Mechanism of ActionEnzyme inhibition; signal transduction modulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.